molecular formula C17H17N5O B2366095 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone CAS No. 2034285-94-2

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

Cat. No. B2366095
CAS RN: 2034285-94-2
M. Wt: 307.357
InChI Key: YZWCHOJVEFNJQJ-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CUDC-305 and is a small molecule inhibitor of multiple oncogenic pathways.

Scientific Research Applications

Cancer Treatment Applications

Research on pyrrolobenzimidazoles and pyrimidine derivatives has shown significant promise in cancer treatment. Pyrrolobenzimidazoles, related to the chemical structure of 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, have been identified as a new class of antitumor agents with advantages over other agents. They exhibit cytotoxicity and antitumor activity through mechanisms such as DNA alkylation and cleavage upon reductive activation (Skibo, 1998). Similarly, pyrimidine-based scaffolds have demonstrated anticancer potential through various mechanisms, indicating their potential to interact with diverse targets (Kaur et al., 2014).

Cardiovascular Health

Studies on indole derivatives, which share a core structure with 2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone, have explored their cardiovascular activities. Compounds incorporating indole with oxadiazole, azetidinone, and thiazolidinone moieties have been screened for cardiovascular activity, showing promise in affecting blood pressure, heart rate, and other cardiovascular parameters (Singh et al., 2014).

Antidiabetic Applications

The literature also highlights the significance of indole and pyrimidine structures in antidiabetic drug development. Dipeptidyl peptidase IV inhibitors, incorporating pyrimidine derivatives, have been reported as antidiabetic drugs, demonstrating the potential of these compounds in treating type 2 diabetes mellitus (Mendieta et al., 2011).

Hepatic Protection

Indole derivatives have been investigated for their protective effects on the liver. Indole-3-carbinol (I3C) and its derivatives exhibit anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects on hepatic protection, demonstrating the broad potential of indole-based compounds in liver health (Wang et al., 2016).

properties

IUPAC Name

2-indol-1-yl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c23-16(12-21-9-6-13-4-1-2-5-15(13)21)22-10-14(11-22)20-17-18-7-3-8-19-17/h1-9,14H,10-12H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWCHOJVEFNJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)NC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone

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